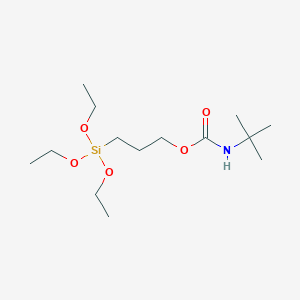
7-(Trifluorométhyl)quinoléine-3-amine
Vue d'ensemble
Description
7-(Trifluoromethyl)quinolin-3-amine is a fluorinated quinoline derivative with the molecular formula C10H7F3N2. This compound is part of a broader class of fluorinated heterocycles known for their significant biological and pharmacological activities. The incorporation of a trifluoromethyl group into the quinoline structure enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields .
Applications De Recherche Scientifique
7-(Trifluoromethyl)quinolin-3-amine has a wide range of applications in scientific research:
Mécanisme D'action
Mode of Action
The trifluoromethyl group in the compound may enhance its biological activity .
Action Environment
The action, efficacy, and stability of 7-(Trifluoromethyl)quinolin-3-amine can be influenced by various environmental factors . These factors could include pH, temperature, presence of other molecules, and more. Understanding these influences can help optimize the compound’s use.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)quinolin-3-amine typically involves metal-catalyzed cross-coupling reactions. One common method is the copper-catalyzed oxidative trifluoromethylation of quinolin-3-boronic acid using Me3SiCF3 and Cu(OTf)2 as catalysts . This reaction proceeds under mild conditions and yields the desired product in good yield.
Industrial Production Methods: Industrial production of 7-(Trifluoromethyl)quinolin-3-amine may involve large-scale cross-coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 7-(Trifluoromethyl)quinolin-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Organometallic reagents such as MeLi, n-BuLi, and PhLi are commonly used.
Cross-Coupling Reactions: Palladium or copper catalysts are typically employed.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities .
Comparaison Avec Des Composés Similaires
7-Fluoroquinoline: Similar in structure but with a fluorine atom instead of a trifluoromethyl group.
Mefloquine: An antimalarial drug with a similar quinoline core structure.
Brequinar: An antineoplastic drug with a quinoline core.
Uniqueness: 7-(Trifluoromethyl)quinolin-3-amine is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity compared to other quinoline derivatives .
Propriétés
IUPAC Name |
7-(trifluoromethyl)quinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)7-2-1-6-3-8(14)5-15-9(6)4-7/h1-5H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDZHQFNKGWFSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



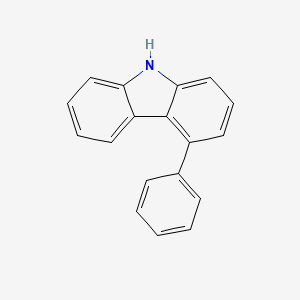

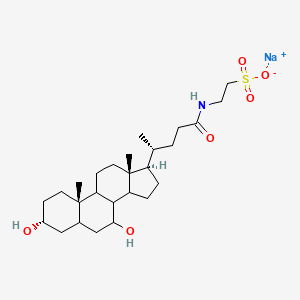
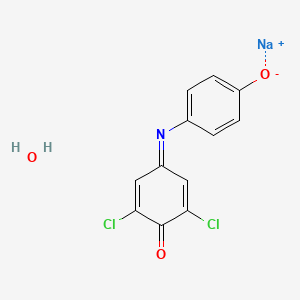
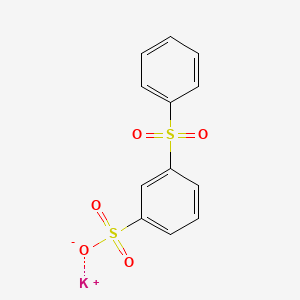
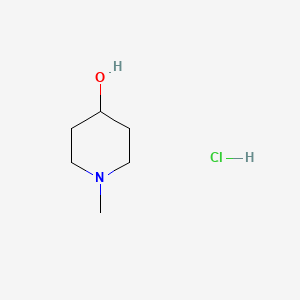


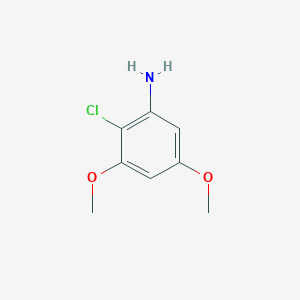

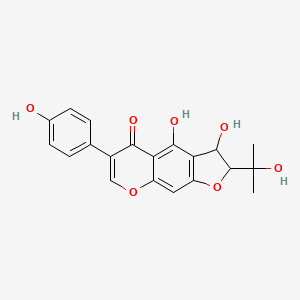
![1H-Pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1632258.png)
